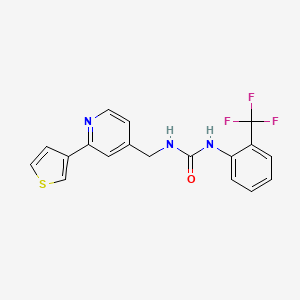

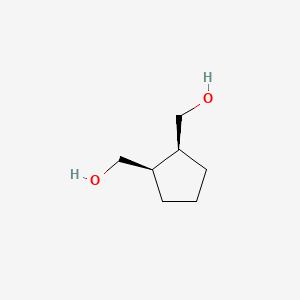

![molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9](/img/structure/B2962393.png)

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]pyridine derivatives. Notably, a straightforward route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, using AC-SO3H as a catalyst. This method yields the desired products with moderate to good yields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising pharmacological activities. Researchers have explored its potential as an inhibitor for specific enzymes, such as pantothenate synthetase from Mycobacterium tuberculosis . Additionally, FDA-approved drugs incorporating the pyrazolopyridine scaffold, like cartazolate, tracazolate, and etazolate, highlight its relevance in drug discovery .

Catalysis and Organic Synthesis

The compound’s unique structure makes it an attractive candidate for catalysis. Researchers have utilized it as an organic–inorganic hybrid acid catalyst in the solvent-free synthesis of diverse heterocyclic compounds, including dihydropyrimidinones (DHPMs) .

Photophysical Properties and Materials Science

Studies have investigated the photophysical properties of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. These properties are relevant for applications in optoelectronic devices, sensors, and materials with tailored optical behavior .

Bioresearch and Bioactivity

Researchers have evaluated the compound’s bioactivity. Notably, certain derivatives exhibit significant inhibitory activity against specific targets, with IC50 values comparable to control drugs . Further exploration of its bioactivity may lead to novel therapeutic agents.

Materials Chemistry and Nanocomposites

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been incorporated into nanocomposites. For instance, an inexpensive nanocomposite was employed as an organic–inorganic hybrid acid catalyst in the synthesis of DHPMs without the need for solvents .

Polycyclic Heterocycles and Synthetic Strategies

Researchers have developed efficient synthetic methods for constructing polycyclic heterocycles using methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a key building block . These strategies contribute to the synthesis of diverse heterocyclic frameworks.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with various biological activities

Mode of Action

This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .

Propiedades

IUPAC Name |

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAKKXCRATXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2962319.png)

![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)

![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2962329.png)